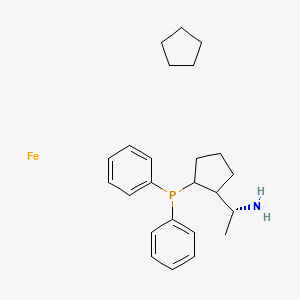

(R)-1-((S)-2-Diphenylphosphino)ferrocenylethylamine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

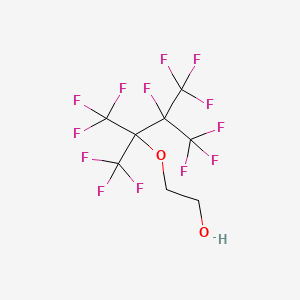

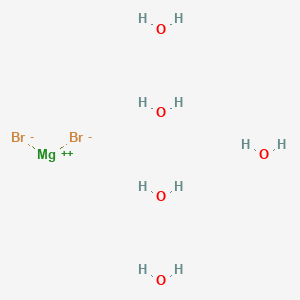

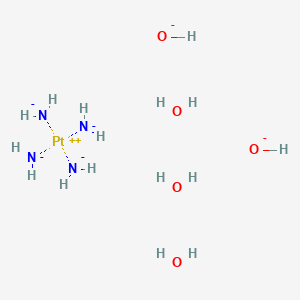

(R)-1-((S)-2-Diphenylphosphino)ferrocenylethylamine, or (R)-1-((S)-DPFEA), is an organometallic compound with a variety of uses in the scientific research field. It is a coordination compound composed of an iron atom bound to two carbon atoms and two nitrogen atoms. It is a chiral molecule, meaning that it can exist in two mirror-image forms, and is 97% pure. Its unique properties make it a useful tool in the study of biological processes and drug development.

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocene derivatives, including (R)-1-((S)-2-Diphenylphosphino)ferrocenylethylamine, are highlighted for their effectiveness in asymmetric catalysis. They serve as privileged ligand classes due to their ability to introduce chirality during the catalytic process, thereby enabling the synthesis of enantiomerically pure compounds. The unique structure of these ligands, combining phosphorus with other donor atoms like nitrogen or sulfur, enhances stereoinduction and offers alternative pathways compared to homo-bidentate ligands. This versatility is critical in pharmaceutical synthesis where the chirality of a molecule can determine its therapeutic effectiveness and safety (Š. Tomá et al., 2014).

Advancements in Ligand Design

The development of novel ferrocenyl phosphane ligands, incorporating elements such as nitrogen, sulfur, oxygen, or carbon, opens up new possibilities in catalysis. These ligands exhibit different coordination properties and reactivities, which are beneficial for catalytic applications requiring high levels of precision and efficiency. Their role in enhancing catalytic performance, particularly in terms of selectivity and activity, is a focal point of current research, demonstrating their potential to facilitate innovative catalytic processes (Y. Chi & P. Chou, 2010).

properties

IUPAC Name |

cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)ethanamine;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NP.C5H10.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-7,9-12,15,18-19H,8,13-14,20H2,1H3;1-5H2;/t15-,18?,19?;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZCKPZLSKPRIC-UTOTXWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34FeNP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)

![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B6302113.png)